molecular formula C185H304N68O43S B1139625 Apelin-36

Apelin-36

Cat. No.: B1139625
M. Wt: 4201 g/mol
InChI Key: NRXGOOSANFUBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-36 is a peptide that acts as an endogenous ligand for the G protein-coupled receptor APJ. This compound is involved in various physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolic functions .

Mechanism of Action

Target of Action

Apelin-36 is an endogenous ligand for the Apelin receptor (APJ) . The APJ receptor is a member of the family A of G-protein-coupled receptors (GPCRs) and is involved in a range of physiological and pathological functions . The APJ receptor is widely expressed in the central nervous system, especially in neurons and oligodendrocytes .

Mode of Action

This compound binds to the APJ receptor and forms an APJ/Apelin-36 complex . This complex is localized to intracellular lysosomes through the Rab7 signaling pathway, leading to persistent desensitization of APJ . This interaction between this compound and the APJ receptor activates various signaling pathways, modulating cell apoptosis .

Biochemical Pathways

The Apelinergic system, which includes this compound, modulates cell apoptosis by activating various signaling pathways, including phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) . This compound has been found to protect neurons by inhibiting apoptosis through the PI3K/Akt signaling pathways .

Pharmacokinetics

It is known that this compound can modulate blood glucose and body weight . A variant of this compound, this compound(L28A), was found to retain full metabolic activity but was 100-fold impaired in its ability to activate APJ . This suggests that modifications to the this compound peptide can influence its bioavailability and interaction with the APJ receptor.

Result of Action

This compound has been shown to have protective effects against cell apoptosis, allowing for quicker recovery after stroke . It has been found to protect neurons by inhibiting apoptosis through different pathways, ultimately reducing infarct size . In addition, this compound was able to protect mice from the negative metabolic consequences of prolonged high-fat diet, reducing body weight and blood glucose, improving glucose tolerance, and correcting the lipid profile .

Safety and Hazards

Apelin-36 should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it . It should be kept away from drains, water courses, or the soil .

Future Directions

Apelin-36 provides a starting point for the development of diabetes therapeutics that are devoid of the blood pressure effects associated with canonical APJ activation . It is expected to be a therapeutic target for the treatment of nervous system diseases .

Biochemical Analysis

Biochemical Properties

Apelin-36 interacts with the APJ receptor, a G-protein coupled receptor . The C-terminal fragments of apelin, including this compound, are responsible for binding to the receptor and the biological activity of the peptide . It has been established that C-terminal fragments of apelin, such as this compound, reduce metabolic and functional disorders in experimental heart damage .

Cellular Effects

This compound has been shown to have protective effects against cell apoptosis . For instance, in a Parkinson’s disease model, this compound restored antioxidant system activity by increasing superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA), and simultaneously inhibited the apoptosis signal-regulated kinase 1(ASK1)/JNK/caspase-3 apoptosis signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to activate the AMPK-KLF2-eNOS-NO signaling and miR424/503-FGF axis . In addition, this compound triggers APLNR activation-induced upregulated expression of CCND1, MAP1LC3A, MAP1LC3B, and BECN1 via the MAPK1/3 signaling pathway, which is involved in cell proliferation and autophagy .

Temporal Effects in Laboratory Settings

The expression of apelin and APLNR is temporally dysregulated during different phases of ischemic stroke . Moreover, the apelinergic system plays a pivotal role in post-stroke recovery by inhibiting neuronal apoptosis and facilitating angiogenesis through various molecular pathways .

Dosage Effects in Animal Models

The therapeutic index of apelin, including this compound, is anticipated to be favorable based on a small number of studies

Metabolic Pathways

This compound is involved in the regulation of angiogenesis, body fluid homeostasis, energy metabolism, and functioning of the cardiovascular, nervous, respiratory, digestive, and reproductive systems . It also plays a role in lipid metabolism .

Transport and Distribution

This compound is synthesized and secreted by white adipocytes . It is extensively expressed in many tissues such as heart, liver, and kidney, especially in lung tissue .

Subcellular Localization

It is known that this compound dissociates more hardly than (pyroglu)apelin-13 from APLNR

Preparation Methods

Synthetic Routes and Reaction Conditions

Apelin-36 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Apelin-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced stability, bioavailability, and therapeutic potential. These modifications can lead to the development of more effective peptide-based drugs .

Properties

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H304N68O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4201 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []

A: Research suggests that this compound might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.

A: this compound binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.

A: this compound administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.

ANone: The specific molecular formula and weight information for this compound are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.

ANone: The provided research excerpts do not contain information on spectroscopic data for this compound.

A: this compound, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []

A: Pegylation has been investigated as a method for increasing the half-life of this compound. Appending a polyethylene glycol (PEG) moiety to this compound, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []

ANone: this compound is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.

A: Modifications to this compound, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The this compound(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing this compound analogs with selective activity profiles.

A: This variant is crucial as it demonstrates the separation of this compound's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, this compound(L28A) retains its ability to improve glucose homeostasis. []

ANone: The provided research focuses on the preclinical investigation of this compound and does not delve into SHE regulations, which become relevant in later stages of drug development.

A: The research indicates that this compound has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []

A: this compound exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []

A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of this compound. []

A: In vivo studies have shown that this compound can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []

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